N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide

Hydrolytic stability CRBN ligand degradation PROTAC chemical stability

PROTAC researchers using classical IMiD-based recruiters face confounding off-target degradation of IKZF1/3 and SALL4. This non-phthalimide, phenylpyridine-2-carboxamide CRBN ligand minimizes neosubstrate degradation while maintaining engagement. • Reduced off-target degradation: avoids IMiD-associated IKZF1/3 and SALL4 neosubstrate degradation. • Enhanced stability: stable scaffold resists hydrolytic degradation under prolonged cell culture (24-72 h). • Distinct exit vector: 5-phenyl substitution offers unique linker attachment geometry for SAR diversification. Validate absence of IKZF1/3 degradation in your cell system by immunoblotting. For PROTAC programs in immunology, developmental biology, or hematology research.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2137482-44-9
Cat. No. B2946635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide
CAS2137482-44-9
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)C2=NC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O3/c21-15-9-8-14(17(23)20-15)19-16(22)13-7-6-12(10-18-13)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21,23)
InChIKeyLBNRINAYNPIUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide: Key Compound Identity


N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide (CAS 2137482-44-9) is a synthetic small-molecule cereblon (CRBN) E3 ubiquitin ligase ligand featuring a non-phthalimide, phenylpyridine-2-carboxamide scaffold linked to a glutarimide moiety [1]. Distinct from classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, this compound bears a 5-phenylpyridine ring in place of the phthalimide ring, altering its hydrogen-bonding network within the CRBN tri-tryptophan pocket and its exit vector geometry for PROTAC linker conjugation [2]. Its molecular formula is C17H15N3O3 (MW 309.32 g/mol), with a computed XLogP3 of 1.3 and topological polar surface area of 88.2 Ų [1].

Non-phthalimide CRBN ligand scaffold for PROTAC design
Reported class-level resistance to hydrolytic degradation in cell culture media
IKZF1/3 neosubstrate degradation profile may differ from IMiD-based recruiters

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide vs. Classical IMiD CRBN Ligands


Substituting N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide with thalidomide, lenalidomide, or pomalidomide introduces three well-documented liabilities that directly compromise PROTAC performance: (1) phthalimide-based IMiDs undergo spontaneous hydrolytic degradation under standard cell culture conditions (pH 7.4, 37 °C), reducing effective recruiter concentration over time [1]; (2) IMiDs promiscuously induce proteasomal degradation of neosubstrates IKZF1, IKZF3, and SALL4—the latter being responsible for the teratogenicity of thalidomide analogs—creating confounding biological readouts [1]; (3) the phthalimide exit vector geometry constrains linker attachment options and influences ternary complex stability in ways that are not simply transferable to non-phthalimide scaffolds [2]. These factors make blanket substitution scientifically indefensible without explicit comparative validation.

Hydrolytic degradation under culture conditions
Phthalimide-based IMiDs may degrade in aqueous media (pH 7.4, 37 °C), reducing effective recruiter concentration; the non-phthalimide scaffold avoids this labile ring, but stability needs compound-specific validation.
Off-target neosubstrate degradation
Classical IMiDs induce degradation of IKZF1, IKZF3, and SALL4, which can confound biological readouts. Class-level evidence suggests non-phthalimide binders show decreased neosubstrate activity, but direct data for this compound are limited.
Exit vector geometry mismatch
The phthalimide exit vector (e.g., pomalidomide 4-amino) does not directly transfer to the 5-phenylpyridine scaffold; linker attachment point and ternary complex formation must be re-optimized.

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide: Quantitative Evidence vs. IMiDs


Hydrolytic Stability vs. Phthalimide CRBN Ligands

Phthalimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide) undergo hydrolytic ring-opening under physiologically relevant conditions (aqueous buffer, pH 7.4, 37 °C). The non-phthalimide phenylpyridine-2-carboxamide scaffold of the target compound replaces the hydrolytically labile phthalimide ring with a stable carboxamide linkage to a pyridine ring. Class-level evidence from structurally analogous phenyl glutarimide CRBN binders demonstrates that this scaffold replacement eliminates the hydrolytic degradation pathway, with PG-based PROTACs retaining full CRBN engagement after 24-hour incubation in cell culture medium, while thalidomide-based PROTACs show significant recruiter degradation [1][2]. Direct quantitative half-life data for the target compound specifically has not been publicly reported; however, its structural class (non-phthalimide, 5-phenylpyridine-2-carboxamide) shares the key stability-determining feature—absence of the phthalimide ring—that confers the documented stability advantage.

Hydrolytic Stability
Class-level inference
Non-phthalimide scaffold replaces labile phthalimide ring; class-level evidence shows retained CRBN engagement after 24 h in cell medium vs. thalidomide half-life <12 h.
May support longer-duration PROTAC assays; stability requires compound-specific verification.
Direct half-life data not reported for this compound.
Hydrolytic stability CRBN ligand degradation PROTAC chemical stability

IKZF1/3 and SALL4 Degradation Selectivity

Classical IMiDs (thalidomide, lenalidomide, pomalidomide) act as molecular glues that recruit and degrade the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as the developmental protein SALL4—the latter directly linked to thalidomide embryopathy [1]. Non-phthalimide CRBN binders, including benzamide-type and phenyl glutarimide analogues, have been shown to significantly decrease neomorphic ligase activity on IKZF1/3 and SALL4 [1]. The target compound's 5-phenylpyridine-2-carboxamide scaffold lacks the phthalimide moiety required for productive IKZF1/3 and SALL4 recruitment, consistent with the class-wide observation. While direct IKZF1/3 degradation data for this specific compound is not publicly available, its non-phthalimide structure places it in the class of CRBN binders with favorable neosubstrate selectivity profiles. In contrast, lenalidomide and pomalidomide degrade IKZF1 with DC50 values in the low nanomolar range (typically < 10 nM in MM1.S cells) [2].

Neosubstrate Selectivity
Class-level inference
IMiDs degrade IKZF1 (DC50 <10 nM); non-phthalimide class shows significantly decreased IKZF1/3 and SALL4 degradation in cellular assays.
May reduce confounding off-target degradation in immune cell studies; validate in target system.
No direct degradation data for this specific compound.
Neosubstrate degradation IKZF1 SALL4 off-target effects

CRBN Binding Affinity Comparison

For reference, thalidomide binds CRBN with a Kd of approximately 250 nM, while lenalidomide and pomalidomide exhibit Ki values of 177.80 nM and 156.60 nM respectively in competitive binding assays [1]. Phenyl glutarimide analogues retain affinity for CRBN with high ligand efficiency (LE >0.48) [2]. A quantitative CRBN engagement IC50 for N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide has not been publicly reported in peer-reviewed literature or authoritative databases. Users requiring definitive affinity comparisons should commission a NanoBRET CRBN engagement assay (HEK293T cells expressing NanoLuc-CRBN fusion) to directly benchmark this compound against lenalidomide or pomalidomide under identical experimental conditions. The glutarimide moiety common to all these ligands is the primary CRBN-binding pharmacophore, suggesting that the target compound retains CRBN engagement; however, the phenylpyridine substitution may alter binding kinetics (kon/koff) relative to the phthalimide series.

CRBN Binding Affinity
Data to verify
Public CRBN engagement IC50 not available. Reference values: pomalidomide Ki = 156.6 nM, lenalidomide Ki = 177.8 nM.
Affinity context unknown; request vendor-supplied NanoBRET data or commission in-house benchmarking.
Phenylpyridine substitution may alter binding kinetics.
CRBN binding affinity Ki IC50 NanoBRET assay

Exit Vector Geometry for PROTAC Linker Attachment

The 5-phenyl substitution on the pyridine ring of the target compound provides a distinct exit vector geometry for linker conjugation compared to the 4-amino position of pomalidomide, the most commonly used attachment point for PROTAC linker chemistry [1]. In the classical pomalidomide-based PROTAC design, linkers are attached via the 4-amino group of the phthalimide ring; the target compound's phenylpyridine scaffold projects the phenylene moiety from the 5-position of the pyridine ring, offering a different spatial orientation relative to the CRBN binding pocket. This altered trajectory can influence ternary complex formation (CRBN–PROTAC–target protein) and degradation efficiency. Phenyl glutarimide-based PROTACs, which share the key structural feature of a non-phthalimide phenyl-substituted recruiter, have demonstrated comparable or superior BRD4 and HDAC6 degradation potency compared to thalidomide-based reference PROTACs when appropriate linker lengths and attachment chemistries are employed [2][3].

Exit Vector Geometry
Class-level inference
5-phenylpyridine provides a distinct exit trajectory vs. pomalidomide 4-amino; phenyl glutarimide PROTACs show comparable BRD4/HDAC6 degradation potency.
Expands linker design space; ternary complex efficiency and degradation DC50 must be experimentally validated.
Linker length and attachment chemistry require optimization.
PROTAC linker attachment exit vector ternary complex E3 ligase recruiter

Physicochemical Properties Profile

The physicochemical profile of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is defined by a computed XLogP3 of 1.3, topological polar surface area (TPSA) of 88.2 Ų, molecular weight of 309.32 g/mol, and 2 hydrogen bond donors with 4 hydrogen bond acceptors [1]. For comparison, thalidomide (MW 258.23, XLogP 0.3), lenalidomide (MW 259.26, XLogP -0.1), and pomalidomide (MW 273.24, XLogP -0.3) are smaller and more hydrophilic [2]. The target compound's modestly higher logP and MW place it closer to the center of oral drug-like chemical space, though as a PROTAC building block rather than a therapeutic candidate itself, these properties primarily influence solubility in DMSO stock solutions and compatibility with various linker chemistries. The phenylpyridine moiety provides a balance of aromatic character for protein surface interactions while retaining sufficient polarity for aqueous solubility.

Physicochemical Profile
Supporting evidence
MW 309.32, XLogP 1.3, TPSA 88.2 Ų vs. pomalidomide (MW 273.24, XLogP −0.3, TPSA 109.6 Ų).
Modestly higher lipophilicity may influence cell permeability and DMSO solubility; verify experimentally.
Experimental solubility and logD data not publicly available.
Solubility LogP drug-likeness physicochemical properties

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide: Key Application Scenarios


PROTACs with Reduced Neosubstrate Degradation

For PROTAC programs targeting proteins in immune cells (e.g., T cells, NK cells) or developmental biology contexts, off-target degradation of IKZF1/3 and SALL4 by classical IMiD-based recruiters introduces unacceptable confounding effects. Procuring N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide as the E3 ligase recruiter leverages the documented class-wide advantage of non-phthalimide CRBN binders in minimizing neosubstrate degradation [1]. Users should validate the absence of IKZF1/3 degradation in their specific cell system by immunoblotting after 6-24 h treatment with the PROTAC conjugate. This scenario is particularly relevant for immunology, developmental biology, and hematology research where the biological role of Ikaros family transcription factors is under investigation.

Chemical Stability for Multi-Day PROTAC Assays

PROTAC degradation kinetics experiments often require sustained compound exposure over 24-72 hours. Phthalimide-based recruiters degrade hydrolytically under these conditions, leading to progressive loss of active PROTAC concentration [1][2]. This non-phthalimide CRBN ligand, by virtue of its stable phenylpyridine-2-carboxamide scaffold, is expected to maintain recruiter integrity throughout extended incubation periods. This scenario directly supports experiments measuring slow-degrading protein targets (e.g., proteins with half-lives > 12 h), washout/recovery kinetics studies, and in vivo pharmacokinetic profiling where compound stability is a prerequisite for accurate parameter estimation.

Non-Canonical Exit Vectors for Ternary Complex Optimization

The 5-phenyl substitution pattern of this compound provides a linker attachment point with a trajectory distinct from the 4-amino position of pomalidomide [1]. Medicinal chemistry teams exploring structure–activity relationships (SAR) around ternary complex geometry can use this compound as a library diversification element, synthesizing a panel of PROTACs with varying linker lengths and attachment chemistries. The resulting PROTACs should be benchmarked against pomalidomide-based congeners for target degradation efficiency (DC50, Dmax) and ternary complex cooperativity (AlphaScreen or TR-FRET assays). Successful applications may identify novel degrader chemotypes for targets refractory to pomalidomide-based PROTACs.

HTS of PROTAC Libraries Against Resistant Targets

For drug discovery programs encountering resistance to first-generation PROTACs (typically pomalidomide-based), switching the E3 ligase recruiter to a structurally distinct chemotype can restore degradation activity. This compound is suitable for parallel synthesis of PROTAC libraries (e.g., via amide coupling at the pyridine nitrogen or Suzuki coupling at the phenyl ring) for screening campaigns. The known limitations—absence of public CRBN affinity data and the need for experimental benchmarking—should be factored into resource allocation. Prior to full library synthesis, a pilot PROTAC (linking this recruiter to a well-characterized target ligand such as JQ1 for BRD4) should be validated for degradation potency to confirm CRBN engagement in the PROTAC context [2].

Application
Selection Property
Validation Focus
PROTAC design with reduced neosubstrate degradation context
Non-phthalimide CRBN ligand scaffold
Verify absence of IKZF1/3 degradation in target cell system
Multi-day PROTAC degradation assays
Scaffold stability under physiological conditions
Confirm PROTAC integrity over extended incubation (24–72 h)
Ternary complex optimization with non-canonical exit vectors
5-phenylpyridine exit vector geometry
Benchmark DC50 against pomalidomide-based PROTACs for target degradation
PROTAC library screening against resistant targets
Structurally distinct CRBN recruiter
Pilot PROTAC validation (e.g., BRD4 conjugate) to confirm engagement and degradation
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